![molecular formula C18H23NO2 B13877895 2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol](/img/structure/B13877895.png)
2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol is an organic compound that features a benzylamino group attached to an ethyl chain, which is further connected to a phenyl ring with an ethanol substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol typically involves multi-step organic reactions. One common approach is the reductive amination of 2-(2-methoxybenzyl)amine with 3-(2-bromoethyl)phenol under hydrogenation conditions. The reaction is catalyzed by palladium on carbon (Pd/C) and carried out in the presence of a suitable solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of amines and alkanes.
Substitution: Formation of various substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action of 2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: Shares a similar methoxyphenyl structure but differs in the position and type of substituents.
2-Methylquinoline: Contains a quinoline ring system, which is structurally different but may exhibit similar biological activities.
Uniqueness
2-{3-[2-(2-Methoxy-benzylamino)-ethyl]-phenyl}-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C18H23NO2 |
---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
2-[3-[2-[(2-methoxyphenyl)methylamino]ethyl]phenyl]ethanol |
InChI |
InChI=1S/C18H23NO2/c1-21-18-8-3-2-7-17(18)14-19-11-9-15-5-4-6-16(13-15)10-12-20/h2-8,13,19-20H,9-12,14H2,1H3 |
InChI-Schlüssel |
JAFJXCNLMNZYAG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CNCCC2=CC(=CC=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.